Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: is a compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities This compound features a unique structure with a cyclopropyl group attached to the imidazo[4,5-b]pyridine core, which is further functionalized with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent in the presence of a catalyst such as rhodium acetate.
Carboxylation: The carboxylate group is typically introduced through a carboxylation reaction using carbon dioxide (CO₂) under high pressure and temperature conditions.
Lithium Salt Formation: Finally, the lithium salt is formed by neutralizing the carboxylic acid with lithium hydroxide (LiOH) in an aqueous medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core, potentially converting it to dihydroimidazo[4,5-b]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a modulator of biological pathways, including those involved in inflammation and cancer.
Medicine: Explored for its therapeutic potential, particularly as a GABA receptor modulator, which could have implications for treating neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to changes in neuronal signaling. This modulation can affect various pathways involved in neurological and inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the cyclopropyl and carboxylate groups.
Cyclopropyl-imidazoles: Compounds with a cyclopropyl group attached to an imidazole ring.
Lithium salts of other heterocycles: Such as lithium 2-pyridylcarboxylate.
Uniqueness
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the lithium counterion improves its solubility and potential for biological activity.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
lithium;3-cyclopropylimidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-12-7-2-1-5-11-8(7)13(9)6-3-4-6;/h1-2,5-6H,3-4H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSFORKPVGUZBN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.